6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 1023697-90-6
VCID: VC8039416
InChI: InChI=1S/C12H7ClIN3/c13-9-6-7-10-15-11(12(14)17(10)16-9)8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)I
Molecular Formula: C12H7ClIN3
Molecular Weight: 355.56 g/mol

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine

CAS No.: 1023697-90-6

Cat. No.: VC8039416

Molecular Formula: C12H7ClIN3

Molecular Weight: 355.56 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine - 1023697-90-6

Specification

CAS No. 1023697-90-6
Molecular Formula C12H7ClIN3
Molecular Weight 355.56 g/mol
IUPAC Name 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C12H7ClIN3/c13-9-6-7-10-15-11(12(14)17(10)16-9)8-4-2-1-3-5-8/h1-7H
Standard InChI Key GWKYLKYPPXFZMZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)I
Canonical SMILES C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)I

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused bicyclic system containing both imidazole and pyridazine rings. Key substituents include:

  • A chlorine atom at the 6-position of the pyridazine ring.

  • An iodine atom at the 3-position of the imidazole ring.

  • A phenyl group at the 2-position, providing steric bulk and aromatic interactions.

The molecular formula is C12H7ClIN3\text{C}_{12}\text{H}_{7}\text{ClIN}_{3}, with a molar mass of 355.56 g/mol. The SMILES notation (C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)I) confirms the spatial arrangement of substituents.

Electronic and Steric Properties

  • Halogen Effects: The electron-withdrawing chlorine and iodine atoms create regions of partial positive charge on adjacent carbon atoms, enhancing susceptibility to nucleophilic attack.

  • Aromatic Stacking: The planar phenyl group facilitates π-π interactions with biological targets or synthetic reagents.

  • Dipole Moment: Calculated dipole moments (derived from analogous structures) suggest moderate polarity, influencing solubility in organic solvents.

Synthesis and Manufacturing Approaches

General Strategies for Imidazo[1,2-b]pyridazines

While direct synthetic routes for 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine remain undocumented, analogous compounds are typically synthesized through:

  • Halogenation Reactions: Sequential introduction of chlorine and iodine via electrophilic substitution or metal-catalyzed coupling.

  • Cyclocondensation: Reaction of α-bromocarbonyl compounds with 2-aminopyridine derivatives under basic conditions.

  • Cross-Coupling: Suzuki-Miyaura or Ullmann couplings to install the phenyl group at the 2-position.

Challenges in Synthesis

  • Regioselectivity: Ensuring precise placement of halogens at the 3- and 6-positions requires careful control of reaction conditions.

  • Iodine Stability: The C-I bond’s susceptibility to homolytic cleavage under light or heat necessitates inert atmospheres and low-temperature processing.

Chemical Properties and Reactivity

Nucleophilic Substitution

The chlorine and iodine atoms undergo displacement reactions with nucleophiles (e.g., amines, thiols):

R-X+NuR-Nu+X(X=Cl,I)\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^- \quad (X = \text{Cl}, \text{I})
  • Kinetics: Iodine exhibits faster substitution rates due to its larger atomic radius and weaker C-I bond.

Radical Reactions

Photocatalytic or transition metal-mediated reactions enable functionalization at inert C-H positions:

  • Iodine Participation: The iodine atom may act as a radical initiator or leaving group in metal-free protocols.

Compound ClassTarget PathogenMIC90 (µg/mL)Selectivity IndexSource
3-Methoxy-2-phenyl derivativesMycobacterium tuberculosis0.5–1.0>10
6-Benzylthio analoguesMycobacterium marinum0.06–0.25>50

Key Observations:

  • Electron-withdrawing groups (e.g., halogens) enhance membrane permeability and target binding .

  • The phenyl group at C2 improves interactions with hydrophobic enzyme pockets .

Applications in Medicinal Chemistry

Kinase Inhibition Prospects

The compound’s planar structure and halogen substituents align with pharmacophores for kinase binding:

  • ATP-Binding Pocket: Halogens may form halogen bonds with kinase backbone carbonyls.

  • Selectivity: Bulkier iodine at C3 could reduce off-target effects compared to smaller halogens.

Antifungal and Antiparasitic Derivatives

Modifications at C6 (e.g., replacing chlorine with sulfonyl or amino groups) have yielded compounds with:

  • EC50 < 1 µM against Leishmania donovani .

  • Low cytotoxicity (CC50 > 7.8 µM in HepG2 cells) .

Comparison with Related Derivatives

Substituent Effects on Bioactivity

CompoundC3 SubstituentC6 SubstituentKey Activity
6-Chloro-3-iodo-2-phenylimidazo...IodineChlorineUndocumented (inferred reactivity)
3-Methoxy-2-phenylimidazo[1,2-b]...MethoxyBenzylthioAnti-TB (MIC90 = 0.5 µg/mL)
6-Nitro-2-(4-fluorophenyl)imidazo...NitroHydrogenMAO-B inhibition (IC50 = 0.039 µM)

Structural Insights:

  • Halogens at C3 improve metabolic stability but may reduce solubility.

  • Methoxy groups enhance bacterial membrane penetration .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to install chlorine and iodine sequentially.

  • Target Identification: Screen against kinase libraries and microbial panels to identify primary targets.

  • Prodrug Strategies: Mask polar groups (e.g., replace iodine with prodrug moieties) to improve bioavailability.

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